![molecular formula C15H10F3N3O3 B5507586 N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)

N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is synthesized through complex chemical reactions. The synthesis involves the formation of 1,2,4-oxadiazole rings, which are integral to the structure of the compound. This process often includes reactions such as the condensation of aldehydes and acetophenones with acid hydrazides to form Schiff's bases, followed by cyclization to yield 1,3,4-oxadiazole derivatives (Latthe & Badami, 2007).

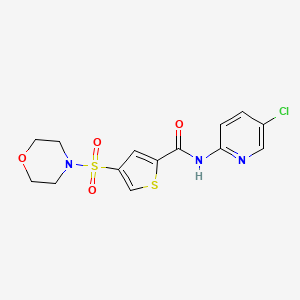

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is characterized by crystallography. For example, the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, has been determined using single-crystal X-ray analysis (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

1,3,4-oxadiazole derivatives, key components of this compound, are versatile in their chemical reactions. They can undergo various transformations, such as ring transformations and reactions with different chemical agents, which affect their chemical properties (Milcent, Barbier, Tzirenstchikow, & Lebreton, 1989).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, integral to the compound , are often studied through methods like X-ray crystallography, which provides detailed information on their crystalline structure and density (Willer, Storey, Deschamps, & Frisch, 2013).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their structural features. For instance, substitutions at various positions on the oxadiazole ring can significantly impact their reactivity and interaction with other molecules (Palanki et al., 2000).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research indicates that compounds containing the 1,2,4-oxadiazole moiety, similar to N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide, are utilized in the synthesis of arylated furans and thiophenes, offering pathways to develop heterobiaryl compounds with potential biological activities (Bumagin et al., 2019). These syntheses often leverage bimetallic composite catalysts in aqueous media, highlighting the compound's role in facilitating environmentally friendly chemical reactions.

Antimicrobial and Anticancer Properties

A series of 1,4-disubstituted 1,2,3-triazole derivatives bearing structural similarities to N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017). Moreover, derivatives of 1,3,4-oxadiazole have been designed and assessed for anticancer activity, with some compounds displaying significant efficacy against multiple cancer cell lines, thereby underscoring the therapeutic potential of such compounds in oncology (Ravinaik et al., 2021).

Advanced Organic Synthesis Techniques

The synthesis of 1,2,4-oxadiazole-3-carboxamide derivatives, including those structurally related to the compound , has been facilitated by novel preparation methods that promise high yields and reduced environmental impact. Such advancements in synthetic chemistry techniques underscore the compound's role in the development of new pharmaceuticals and materials (Du et al., 2021).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O3/c16-15(17,18)10-4-1-3-9(7-10)12-20-14(24-21-12)13(22)19-8-11-5-2-6-23-11/h1-7H,8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFATJXVOFRZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)

![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)

![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)

![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)